![molecular formula C15H27O6PS2 B14398072 4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid CAS No. 88589-22-4](/img/structure/B14398072.png)
4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a dithiane ring, a butanoic acid moiety, and a dimethoxyphosphoryl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the dithiane ring, followed by the introduction of the butanoic acid moiety and the dimethoxyphosphoryl group. Common reagents used in these reactions include organolithium compounds, phosphonates, and various protecting groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or to remove specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The dimethoxyphosphoryl group, in particular, plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}propanoic acid
- 4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}pentanoic acid
- 4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}hexanoic acid
Uniqueness
Compared to similar compounds, 4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88589-22-4 |
|---|---|
Molecular Formula |
C15H27O6PS2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[2-(5-dimethoxyphosphoryl-4-oxopentyl)-1,3-dithian-2-yl]butanoic acid |
InChI |
InChI=1S/C15H27O6PS2/c1-20-22(19,21-2)12-13(16)6-3-8-15(9-4-7-14(17)18)23-10-5-11-24-15/h3-12H2,1-2H3,(H,17,18) |
InChI Key |
ZMKRFDNCOVMERT-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CCCC1(SCCCS1)CCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-5-oxo-8-[(pent-4-en-1-yl)oxy]bicyclo[4.2.0]octan-1-yl acetate](/img/structure/B14397991.png)
![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
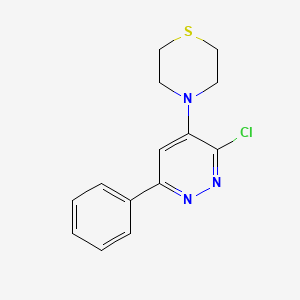
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
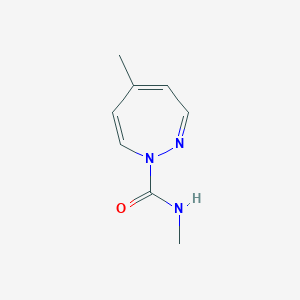
![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
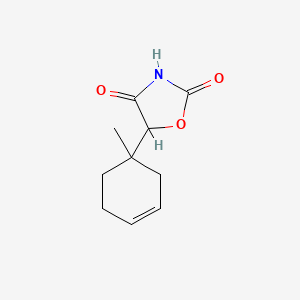
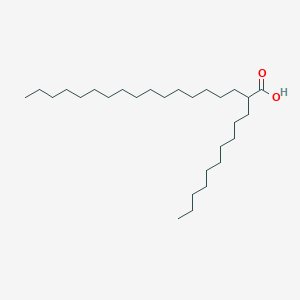
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)
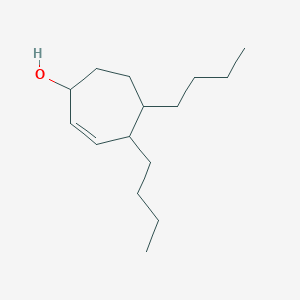
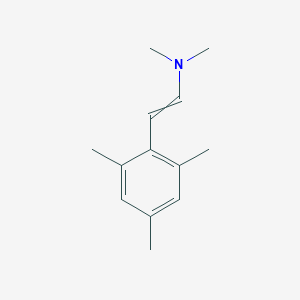
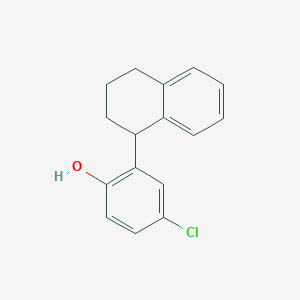
![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
